molecular formula C30H48O4 B1254371 Augustic acid

Augustic acid

Cat. No.: B1254371
M. Wt: 472.7 g/mol
InChI Key: MDZKJHQSJHYOHJ-KRGADYIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Augustic acid (C₃₀H₄₈O₄, molecular weight: 472.7 g/mol) is a pentacyclic triterpenoid belonging to the oleanane class, characterized by hydroxyl groups at C-2 and C-3 positions and a carboxylic acid moiety at C-28 . It is the C-2 epimer of maslinic acid, differing in stereochemistry at the C-2 hydroxyl group . It is naturally found in plants such as Torenia concolor, Perilla frutescens, and Rosmarinus officinalis, where it contributes to biological activities like cytotoxicity and anti-inflammatory effects . Spectral data (IR, NMR, and MS) confirm its structure, with key absorption bands at 3411 cm⁻¹ (OH), 1698 cm⁻¹ (C=O), and a molecular ion peak at m/z 472 .

Properties

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21-,22+,23-,27-,28+,29+,30-/m0/s1

InChI Key

MDZKJHQSJHYOHJ-KRGADYIYSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H](C3(C)C)O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C

Synonyms

2-hydroxyoleanolic acid
2alpha-hydroxyoleanolic acid

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Augustic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized derivatives.

    Reduction: Formation of reduced forms with fewer oxygen atoms.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving acidic or basic catalysts to facilitate the replacement of functional groups.

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which can have different biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Triterpenoids

Augustic acid shares structural and functional similarities with other triterpenoids, particularly those in the oleanane and ursane families. Key comparisons include:

Table 1: Structural and Molecular Comparison

Compound Skeleton Type Functional Groups Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound Oleanane 2α,3β-dihydroxy, C-28 COOH C₃₀H₄₈O₄ 472.7 C-2 epimer of maslinic acid
Maslinic acid Oleanane 2α,3α-dihydroxy, C-28 COOH C₃₀H₄₈O₄ 472.7 C-3 hydroxyl configuration differs
Ursolic acid Ursane 3β-hydroxy, C-28 COOH C₃₀H₄₈O₃ 456.7 Ursane skeleton (Δ12 double bond)
Oleanolic acid Oleanane 3β-hydroxy, C-28 COOH C₃₀H₄₈O₃ 456.7 Lacks hydroxyl groups at C-2 and C-3
Betulinic acid Lupane 3β-hydroxy, C-28 COOH C₃₀H₄₈O₃ 456.7 Lupane skeleton (Δ20(29) double bond)

Key Structural Insights

  • Epimerization : this compound’s C-2 hydroxyl group distinguishes it from maslinic acid, altering hydrogen bonding and solubility .
  • Skeleton Variations : Unlike ursolic acid (ursane) or betulinic acid (lupane), this compound’s oleanane skeleton lacks the Δ12 or Δ20(29) double bonds, affecting rigidity and receptor interactions .

Pharmacokinetic and Bioactivity Comparisons

Key Findings

This contrasts with ursolic acid, which shows moderate absorption .

Anti-Inflammatory Activity: this compound (ID₅₀ = 0.3 mg/ear) is less potent than maslinic acid (ID₅₀ = 0.13 mg/ear) and comparable to oleanolic acid (ID₅₀ = 0.25 mg/ear) in TPA-induced edema models .

Cytotoxicity : this compound exhibits weak cytotoxicity (IC₅₀ >50 μM) against gastric (NUGC) and nasopharyngeal (HONE-1) cancer cells, unlike maslinic and ursolic acids, which show sub-20 μM activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Augustic acid
Reactant of Route 2
Augustic acid

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